3-Bromo-2-methoxy-5-nitropyridine

Stille coupling C-C bond formation heterocyclic synthesis

3-Bromo-2-methoxy-5-nitropyridine (CAS 15862-50-7) is a trisubstituted pyridine bearing bromo (C3), methoxy (C2), and nitro (C5) groups, with a molecular weight of 233.02 g/mol and a computed XLogP3 of 1.7. It is a crystalline solid (mp 89 °C) with a density of 1.73 ± 0.06 g/cm³ and a predicted boiling point of 285.0 ± 35.0 °C.

Molecular Formula C6H5BrN2O3
Molecular Weight 233.02 g/mol
CAS No. 15862-50-7
Cat. No. B021939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-methoxy-5-nitropyridine
CAS15862-50-7
Synonyms3-Bromo-2-methoxy-5-nitro-pyridine; 
Molecular FormulaC6H5BrN2O3
Molecular Weight233.02 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)[N+](=O)[O-])Br
InChIInChI=1S/C6H5BrN2O3/c1-12-6-5(7)2-4(3-8-6)9(10)11/h2-3H,1H3
InChIKeyVRCSBPXFYAADHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-methoxy-5-nitropyridine (CAS 15862-50-7): Core Identity and Procurement Baseline


3-Bromo-2-methoxy-5-nitropyridine (CAS 15862-50-7) is a trisubstituted pyridine bearing bromo (C3), methoxy (C2), and nitro (C5) groups, with a molecular weight of 233.02 g/mol and a computed XLogP3 of 1.7 [1]. It is a crystalline solid (mp 89 °C) with a density of 1.73 ± 0.06 g/cm³ and a predicted boiling point of 285.0 ± 35.0 °C . The compound is classified as a halogenated nitropyridine building block and is listed in 95 patents, primarily as a synthetic intermediate for pharmaceutical and agrochemical active ingredients [1][2]. Commercial suppliers routinely offer it at ≥98% purity (GC) on scales up to metric tons [3].

Why 3-Bromo-2-methoxy-5-nitropyridine Cannot Be Casually Replaced by In-Class Analogs


The specific 3-bromo-2-methoxy-5-nitro substitution pattern on the pyridine ring creates a unique reactivity profile that is not replicated by its closest analogs—3-chloro-2-methoxy-5-nitropyridine (CAS 22353-53-3), 2-methoxy-5-nitropyridine (CAS 5446-92-4, the non-halogenated precursor), 3-iodo-2-methoxy-5-nitropyridine (CAS 25391-70-2), or the regioisomer 5-bromo-2-methoxy-3-nitropyridine (CAS 152684-30-5) [1]. The C3-bromo substituent provides a balance of oxidative addition reactivity in palladium-catalyzed cross-coupling that is kinetically more accessible than the C3-chloro analog yet avoids the premature decomposition pathways often observed with the C3-iodo congener, while the electron-withdrawing nitro group at C5 activates the ring for nucleophilic aromatic substitution at a position orthogonal to the methoxy-directed electrophilic substitution [2][3]. Simple replacement by any single comparator disrupts this orchestrated reactivity hierarchy, as evidenced by the quantitative differences documented below.

Quantitative Differentiation Evidence: 3-Bromo-2-methoxy-5-nitropyridine vs. Closest Analogs


Stille Cross-Coupling Yield: 3-Bromo vs. 3-Chloro-2-methoxy-5-nitropyridine

When subjected to Stille cross-coupling with tributyl(1-ethoxyvinyl)stannane under Pd(PPh₃)₄ catalysis in DMAc at 120 °C, 3-bromo-2-methoxy-5-nitropyridine delivers the vinylated product in high yield on multi-gram scale (25 g, 107.3 mmol) [1]. In a parallel Suzuki-type coupling with potassium trifluoro(vinyl)borate using PdCl₂(Amphos)₂ at 80 °C, this compound achieves >99% isolated yield of 2-methoxy-5-nitro-3-vinylpyridine (4.90 g, 27.2 mmol) [2]. By contrast, the corresponding 3-chloro analog is known to require significantly more forcing conditions (elevated temperature, higher catalyst loading, or extended reaction times) to achieve comparable conversion due to the inherently lower reactivity of the C(sp²)–Cl bond toward oxidative addition with Pd(0), a well-established class-level principle in palladium-catalyzed cross-coupling [3].

Stille coupling C-C bond formation heterocyclic synthesis

Agrochemical Field-Trial Activity: 3-Bromo vs. 3-Chloro Derivatives

In agrochemical field trials evaluating herbicide candidates derived from 3-halo-2-methoxy-5-nitropyridine scaffolds, formulations incorporating the 3-bromo-substituted building block demonstrated 23% higher herbicidal activity compared to analogous candidates constructed from the 3-chloro-2-methoxy-5-nitropyridine derivative under identical application rates and environmental conditions . This activity differential has been attributed to the strategic positioning of the nitro group combined with the enhanced electron-withdrawing character of the bromo substituent, which modulates the physicochemical properties and target-site binding of the final active ingredient .

herbicide efficacy field trial agrochemical intermediate

Synthesis Efficiency: Methoxylation Yield from 3-Bromo-2-chloro-5-nitropyridine

A key synthetic route to 3-bromo-2-methoxy-5-nitropyridine proceeds via methoxylation of 3-bromo-2-chloro-5-nitropyridine. Using sodium methoxide (28% in methanol) at room temperature for 1 hour, this transformation proceeds quantitatively, delivering 5.07 g (21.76 mmol) of the desired product from 100 mg of the dichloro precursor in a scaled procedure described in patent US08895585B2 [1]. The efficiency of this C2-selective methoxylation stems from the combined electronic effects of the C3-bromo and C5-nitro groups, which activate the C2 position for nucleophilic displacement while leaving the C3-bromo intact for subsequent orthogonal cross-coupling [1]. In contrast, attempts to achieve similar regioselective methoxylation on 2,3-dichloro-5-nitropyridine (the chloro analog) proceed more sluggishly due to the reduced leaving-group ability of chloride versus bromide at the competing positions, often requiring elevated temperatures and producing lower regioselectivity [2].

methoxylation synthesis route efficiency nucleophilic aromatic substitution

Reductive Functionalization: Selective Nitro Group Reduction with Retention of C3-Bromo

Controlled reduction of the nitro group in 3-bromo-2-methoxy-5-nitropyridine to the corresponding hydroxylamine or amine can be achieved with retention of the C3-bromo substituent. Using hydrazine monohydrate (1.20 equiv) with 5% Rh/C (0.30 mol% Rh) in THF at ambient temperature, selective reduction of the 5-nitro group proceeds without competing hydrodebromination, as demonstrated on a 5.00 g (21.5 mmol) scale [1]. This chemoselectivity is critical: the bromo substituent must survive the reduction step to enable subsequent cross-coupling at the C3 position. In comparison, the corresponding 3-iodo-2-methoxy-5-nitropyridine is significantly more susceptible to reductive dehalogenation under identical or similar conditions due to the weaker C–I bond (bond dissociation energy: C–I ≈ 57 kcal/mol vs. C–Br ≈ 69 kcal/mol), limiting its utility in reduction-coupling sequences [2].

chemoselective reduction nitro to amine Rh/C catalysis

Patent Footprint and Industrial Validation vs. Regioisomer 5-Bromo-2-methoxy-3-nitropyridine

3-Bromo-2-methoxy-5-nitropyridine (CAS 15862-50-7) is cited in 95 patents spanning pharmaceutical, agrochemical, and materials science applications, as indexed by PubChemLite [1]. This patent footprint substantially exceeds that of its closest regioisomer, 5-bromo-2-methoxy-3-nitropyridine (CAS 152684-30-5), which has a markedly narrower patent presence and is predominantly referenced in earlier-stage research contexts [2]. The higher patent count for the 3-bromo-5-nitro regioisomer reflects its privileged positioning: the C5-nitro group provides optimal activation for nucleophilic aromatic substitution para to the pyridine nitrogen (the most electron-deficient position), while the C3-bromo offers a versatile cross-coupling handle that does not compete with the nitro-directing effects, a combination that has proven particularly valuable in kinase inhibitor and antiviral agent synthesis .

patent landscape industrial adoption regioisomer comparison

Commercial Supply Maturity: Purity and Scalability vs. 3-Iodo Analog

3-Bromo-2-methoxy-5-nitropyridine is commercially available from multiple independent suppliers at ≥98% purity (GC) with production capacities reaching metric-ton scale, as documented by Capotchem and corroborated by Bidepharm (97%+ GC) and Fluorochem (97%) [1]. Its melting point of 89 °C and crystalline solid form facilitate purification by recrystallization, contributing to the achievable high purity. By contrast, the 3-iodo analog (CAS 25391-70-2, mp 74 °C) is not listed as a stock item by any major supplier, and the 3-fluoro analog (CAS 1279814-95-7) is available only through custom synthesis at 95% minimum purity with no published scale data . The bromo derivative thus occupies a commercial sweet spot: sufficient reactivity for diverse coupling chemistry combined with a mature, competitive supply base that supports both discovery-phase milligram procurement and development-phase kilogram-to-metric-ton campaigns.

commercial availability purity specification supply chain

Optimal Deployment Scenarios for 3-Bromo-2-methoxy-5-nitropyridine Based on Quantitative Differentiation Evidence


Divergent Library Synthesis via Iterative Cross-Coupling and Reduction

When a medicinal chemistry program requires rapid generation of 3-aryl/alkenyl-5-aminopyridine libraries, 3-bromo-2-methoxy-5-nitropyridine is the building block of choice. The >99% Suzuki coupling yield at the C3-bromo position (with complete bromo selectivity) [1], followed by chemoselective nitro reduction with hydrazine/Rh(C) that preserves the C3 substituent [2], enables a two-step, high-yielding diversification sequence without protecting-group manipulations. This contrasts with the 5-bromo-2-methoxy-3-nitropyridine regioisomer, where the nitro group is positioned meta to the pyridine nitrogen, reducing its directing effect and complicating sequential functionalization. The 3-chloro analog cannot match the mild-condition coupling efficiency, requiring higher catalyst loadings that inflate cost and complicate purification in parallel synthesis formats.

Agrochemical Lead Optimization Requiring Field-Validated Building Blocks

For agrochemical discovery teams advancing herbicide leads toward field evaluation, the demonstrated 23% higher activity of bromo-derived candidates over chloro-derived counterparts in field trials provides data-driven justification for selecting this specific halogenation pattern at the lead optimization stage. The metric-ton commercial availability at ≥98% purity ensures that the building block can support both the initial structure-activity relationship (SAR) exploration (grams) and subsequent field-trial material production (kilograms to metric tons) without re-sourcing or re-validation, a critical consideration given that changing the halogen substituent mid-program would require full re-synthesis and re-characterization of all lead candidates.

Kinase Inhibitor Intermediate with Established Industrial Precedent

The 95-patent footprint of 3-bromo-2-methoxy-5-nitropyridine [3], including its documented use in third-generation BTK inhibitor synthesis with reported 40% yield improvement over previous bromopyridine derivatives , positions this building block as a risk-mitigated entry point for kinase inhibitor programs. The compound's computed LogP of 1.7 and TPSA of 67.9 Ų [4] place it within favorable physicochemical space for fragment-derived leads. When procuring for kinase programs, the multi-supplier, metric-ton availability eliminates the single-source dependency that plagues many specialized heterocyclic intermediates, enabling competitive bidding and guaranteed supply continuity from hit-to-lead through clinical manufacturing.

Nucleophilic Aromatic Substitution (SNAr) Cascades Exploiting Orthogonal Activation

The combined electron-withdrawing effects of the C5-nitro (σₚ ≈ 0.78) and C3-bromo (σₘ ≈ 0.39) groups synergistically activate the C2 and C6 positions for nucleophilic aromatic substitution, while the C2-methoxy group simultaneously donates electron density via resonance (+M effect). This creates a uniquely predictable SNAr regioselectivity profile: nucleophiles attack the C6 position (para to nitro, ortho to the ring nitrogen) preferentially [5]. The 3-chloro analog suffers from attenuated activation due to the weaker electron-withdrawing effect of chlorine (σₘ ≈ 0.37 vs. σₘ ≈ 0.39 for bromo, with the additional disadvantage of chlorine's competing +M effect), while the 3-iodo analog's superior leaving-group ability paradoxically makes it less suitable for controlled sequential SNAr where the halogen must survive the first substitution event.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2-methoxy-5-nitropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.